2,4-dimethyl-5-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide
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Overview
Description
2,4-dimethyl-5-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including sulfonamide and methyl groups, which contribute to its unique chemical properties.
Mechanism of Action
The compound’s pharmacokinetics, or how it is absorbed, distributed, metabolized, and excreted (ADME) in the body, would also play a crucial role in its bioavailability and efficacy . Environmental factors, such as pH, temperature, and the presence of other substances, could influence the compound’s stability and action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-5-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach might include:
Starting Material: Begin with a benzene derivative, such as 2,4-dimethylbenzenesulfonamide.
N-Methylation: Introduce the N-methylmethanesulfonamido group through a nucleophilic substitution reaction.
Isopropylation: Add the isopropyl group via Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-5-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals or materials.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethylbenzenesulfonamide: Lacks the N-methylmethanesulfonamido and isopropyl groups.
N-methylbenzenesulfonamide: Lacks the dimethyl and isopropyl groups.
Isopropylbenzenesulfonamide: Lacks the N-methylmethanesulfonamido and dimethyl groups.
Uniqueness
2,4-dimethyl-5-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
2,4-dimethyl-5-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4S2/c1-9(2)14-21(18,19)13-8-12(10(3)7-11(13)4)15(5)20(6,16)17/h7-9,14H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRPNBMINJGORE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)S(=O)(=O)C)S(=O)(=O)NC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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